Product packaging for Dimethyl 2-Oxoindoline-3,6-dicarboxylate(Cat. No.:CAS No. 2514952-69-1)

Dimethyl 2-Oxoindoline-3,6-dicarboxylate

Cat. No.: B8820793
CAS No.: 2514952-69-1
M. Wt: 249.22 g/mol
InChI Key: MVPPQNDAPAHWMX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indole (B1671886) and Oxoindoline Chemistry

The story of indole chemistry is intrinsically linked to the study of natural products, beginning with the investigation of the dye indigo (B80030) in the 19th century. In 1886, Adolf von Baeyer first synthesized indole from oxindole (B195798), which was obtained from the oxidation of indigo. This foundational work paved the way for the exploration of a vast family of compounds. One of the most significant early advancements was the Fischer indole synthesis, developed in 1883 by Emil Fischer, which remains a widely used method for creating substituted indoles. figshare.com

Over the decades, interest in indole and its oxidized form, oxindole (1,3-dihydro-2H-indol-2-one), intensified as their presence was identified in numerous important alkaloids and bioactive molecules. figshare.com The 2-oxoindoline structure, in particular, emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. This has led to the development of a multitude of synthetic methods to access this core and its derivatives, moving from classical, often harsh, reaction conditions to modern, milder, and more efficient catalytic approaches.

Importance of the 2-Oxoindoline Scaffold in Synthetic Organic Chemistry

The 2-oxoindoline scaffold is a recurring motif in a wide array of natural products and synthetic pharmaceuticals. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituents, making it an ideal framework for designing molecules with specific biological activities. The presence of a lactam (a cyclic amide) and an adjacent stereocenter at the C3 position offers rich chemical functionality for further modification.

This structural versatility has made 2-oxoindolines central to the synthesis of drugs for treating a range of conditions, including cancer, neurodegenerative disorders, and infectious diseases. rsc.orgnih.gov Consequently, a significant area of research in synthetic organic chemistry is dedicated to the development of novel methodologies for the construction and functionalization of the 2-oxoindoline core. These efforts aim to create diverse libraries of related compounds for drug discovery programs.

Overview of Dicarboxylated Indoline (B122111) Derivatives in Academic Research

Dicarboxylated indoline derivatives, particularly those with ester functionalities, are valuable intermediates in organic synthesis. The presence of two carboxylate groups on the indoline skeleton significantly enhances the molecule's synthetic utility. These groups can serve as handles for further chemical transformations, be converted into other functional groups, or influence the electronic properties and reactivity of the heterocyclic system.

Research into dicarboxylated indolines often focuses on their preparation and subsequent elaboration into more complex molecular architectures. For instance, patents describe the synthesis of 2-oxoindoline-3-carboxylic acid esters through the reduction of 2-(2-nitrophenyl)malonic compounds. google.com This general approach highlights a pathway to dicarboxylated precursors that can be cyclized to form the desired oxoindoline core. The resulting dicarboxylated products are often explored as building blocks for creating compounds with potential therapeutic properties.

Scope and Objectives of Research on Dimethyl 2-Oxoindoline-3,6-dicarboxylate

While extensive research exists on the broader 2-oxoindoline class, academic inquiry into the specific compound This compound appears to be more nascent and specialized. The primary interest in this molecule stems from its potential role as a key intermediate in the synthesis of complex pharmaceutical agents.

Notably, the related compound, methyl 2-oxoindoline-6-carboxylate, is a crucial precursor for the synthesis of Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers. tdcommons.orginnospk.com The synthesis of this precursor often involves intermediates with dicarboxylate functionalities, suggesting that this compound could be a valuable building block in similar synthetic routes. google.com

Therefore, the principal objectives of research involving this compound would likely include:

Developing efficient and scalable synthetic routes to this compound.

Exploring its reactivity, particularly at the C3 position and the two carboxylate groups, to synthesize novel derivatives.

Investigating its application as a key intermediate in the total synthesis of targeted pharmaceutical compounds, including analogues of Nintedanib.

Characterizing its physicochemical properties to establish a foundation for its use in further synthetic applications.

Research Findings and Data

Detailed academic studies focusing exclusively on this compound are not widely available in peer-reviewed literature. However, its chemical properties can be compiled from commercial suppliers, and its synthesis can be inferred from established methods for similar structures.

Synthesis and Properties

A plausible synthetic approach to this compound involves the cyclization of a substituted nitrophenyl malonate derivative. For example, a process for the preparation of the related methyl 2-oxoindoline-6-carboxylate starts from methyl 4-chloro-3-nitrobenzoate, which is reacted with dimethyl malonate to form dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. tdcommons.org A subsequent reduction of the nitro group and intramolecular cyclization would lead to the dicarboxylated oxoindoline core.

Below are the known properties of this compound:

PropertyValue
CAS Number 2514952-69-1
Molecular Formula C₁₂H₁₁NO₅
Molecular Weight 249.22 g/mol
IUPAC Name 3,6-dimethyl 2-oxo-2,3-dihydro-1H-indole-3,6-dicarboxylate
Appearance Not specified (likely a solid)
Storage 2-8°C Refrigerator

Data sourced from commercial suppliers. pharmaffiliates.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2514952-69-1

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

dimethyl 2-oxo-1,3-dihydroindole-3,6-dicarboxylate

InChI

InChI=1S/C12H11NO5/c1-17-11(15)6-3-4-7-8(5-6)13-10(14)9(7)12(16)18-2/h3-5,9H,1-2H3,(H,13,14)

InChI Key

MVPPQNDAPAHWMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=C(C=C(C=C2)C(=O)OC)NC1=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Dimethyl 2 Oxoindoline 3,6 Dicarboxylate

Electrophilic and Nucleophilic Reactions of the 2-Oxoindoline Ring System

The 2-oxoindoline ring system exhibits a dual chemical nature, capable of reacting as both an electrophile and a nucleophile. The reactivity is largely dictated by the specific reaction conditions and the nature of the reacting partner.

Nucleophilic Character : The most significant nucleophilic site is the C3 position. The presence of the adjacent carbonyl group and the ester moiety at C3 acidifies the C3-H proton. Upon deprotonation with a suitable base, a stabilized enolate is formed. This enolate is a potent nucleophile that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, including aldol (B89426) reactions, Michael additions, and alkylations. nih.gov Furthermore, the electron-rich benzene (B151609) portion of the ring can undergo electrophilic aromatic substitution, although the reactivity is modulated by the deactivating nature of the amide and carboxyl groups.

Electrophilic Character : The primary electrophilic center is the C2 carbonyl carbon. This site is susceptible to attack by a wide range of nucleophiles. Additionally, the indole (B1671886) nitrogen can be functionalized, and in certain contexts, the aromatic ring itself can act as an electrophile, particularly in reactions involving electron-rich partners. acs.orgrsc.org By incorporating electron-withdrawing groups onto the nitrogen atom and other positions of the indole moiety, the intrinsic nucleophilic character of the ring can be reversed, making the system significantly more electrophilic. acs.org Electrochemical methods can also be employed for the dearomative 2,3-difunctionalization of indoles, providing access to various oxindole (B195798) derivatives through anode-selective oxidative cross-coupling. rsc.org

Reactions Involving the Ester Functionalities of Dimethyl 2-Oxoindoline-3,6-dicarboxylate

The two dimethyl ester groups at the C3 and C6 positions are key sites for chemical modification. These functionalities can undergo a variety of transformations typical of carboxylate esters, allowing for the synthesis of a diverse array of derivatives. The polar ester groups can interact with the carbonyl group of other molecules through van der Waals forces, which can influence the material's physical properties. ijcce.ac.ir

Key reactions include:

Hydrolysis : Treatment with aqueous acid or base will hydrolyze the esters to the corresponding dicarboxylic acid.

Transesterification : Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl groups for other alkyl or aryl groups.

Amidation : Reaction with primary or secondary amines can convert the esters into amides.

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the esters to the corresponding diol.

Grignard Reactions : Reaction with Grignard reagents can lead to the formation of tertiary alcohols.

Table 1: Potential Reactions of Ester Functionalities
Reaction TypeReagentsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻Dicarboxylic Acid
TransesterificationR'OH, H⁺ or R'O⁻New Diester
AmidationR'R''NHDiamide
ReductionLiAlH₄ then H₂ODiol
Grignard ReactionR'MgBr then H₃O⁺Ditertiary Alcohol

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of complex cyclic and spirocyclic systems. The 2-oxoindoline scaffold, particularly when functionalized to have an exocyclic double bond at the C3 position (a 2-(2-oxoindoline-3-ylidene)acetate), is an excellent substrate for such transformations.

One of the most effective methods for synthesizing spiroindolin-2-one derivatives is through 1,3-dipolar cycloaddition reactions. mdpi.com Derivatives of this compound, specifically the corresponding 2-(2-oxoindoline-3-ylidene)acetates, serve as potent dipolarophiles in these reactions. mdpi.comresearchgate.netnih.govresearchgate.net

The reaction with nitrones, which act as 1,3-dipoles, proceeds with good selectivity to yield highly functionalized 5-spiroisoxazolidines. mdpi.comnih.gov A critical feature of these cycloadditions is their reversibility. mdpi.comresearchgate.netnih.gov This reversibility allows for thermodynamic control over the reaction, which can be exploited to control the diastereoselectivity of the cycloaddition, favoring the formation of the most stable stereoisomer. mdpi.comnih.govresearchgate.net This approach has been proven to be an efficient and straightforward pathway for constructing unique nitrogen-containing spiro-quaternary skeletons. researchgate.net

Table 2: Examples of 1,3-Dipolar Cycloaddition with 2-(2-Oxoindoline-3-ylidene)acetates
DipoleDipolarophileProductKey FeatureReference
Aldo- and Ketonitrones2-(2-Oxoindoline-3-ylidene)acetates5-SpiroisoxazolidinesReversible; allows for diastereoselective control mdpi.com, nih.gov
Isatin-derived Azomethine YlidesMaleimidesN-fused Pyrrolidinyl-dispirooxindolesHigh yield and excellent diastereoselectivity researchgate.net, mdpi.com

Pericyclic reactions, such as cycloadditions, are concerted reactions that proceed through a cyclic transition state. numberanalytics.com The 1,3-dipolar cycloadditions discussed above are classified as [3+2] cycloadditions, a major type of pericyclic reaction. The stereochemical outcome of these reactions is highly predictable and is governed by the principles of orbital symmetry, often explained using Frontier Molecular Orbital (FMO) theory. numberanalytics.comdspmuranchi.ac.in

According to FMO theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.com The stereoselectivity—the preferential formation of one stereoisomer over another—is determined by the orientation of the interacting orbitals in the transition state. numberanalytics.comdspmuranchi.ac.in For a [4+2] cycloaddition like the Diels-Alder reaction, secondary orbital interactions can also influence the stereochemical outcome, often favoring the endo product. dspmuranchi.ac.in In 1,3-dipolar cycloadditions, the relative energies of the dipole and dipolarophile FMOs determine whether the reaction is HOMO(dipole)-LUMO(dipolarophile) controlled or vice versa, which in turn dictates the regioselectivity of the resulting five-membered ring. wikipedia.org

Dimerization and Oligomerization Studies of 2-Oxoindoline Derivatives

The dimerization of 3-substituted-2-oxindoles is a synthetically important transformation, as it allows for the construction of vicinal all-carbon quaternary stereocenters, a structural motif found in numerous complex natural products like chimonanthine (B1196302) and folicanthine. rsc.org

Several methods have been developed for the homodimerization of 3-substituted-2-oxindoles, including chemical, photochemical, and electrochemical approaches. rsc.org

Chemical Methods : A transition-metal-free oxidative coupling can be achieved using potassium tert-butoxide and iodine. This method yields a diverse range of homodimerized 2-oxindoles, and a radical-driven pathway has been proposed for this transformation. nih.govacs.org

Electrochemical Methods : Electrochemical synthesis offers a greener alternative by avoiding the use of chemical oxidants and metal catalysts. rsc.org Depending on the nature of the substituent at the C3 position, different mechanistic pathways can be operative. For instance, 3-carboxylate-2-oxindoles, which have a lower oxidative energy barrier, may follow a two-electron-transfer pathway involving a hydride-transfer mechanism to generate a carbocation intermediate. In contrast, 3-alkyl-2-oxindoles often proceed via a one-electron-transfer pathway to generate a radical species, which then dimerizes. acs.org These reactions can be facilitated by mediators like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). acs.org A strong focus of mechanistic investigation in this area is the role of proton-coupled electron transfer (PCET). rsc.org

Table 3: Summary of Homodimerization Approaches for 3-Substituted-2-Oxindoles
MethodReagents/ConditionsProposed MechanismReference
Chemical (Oxidative Coupling)KOtBu, I₂Radical-driven pathway nih.gov
Electrochemical (TEMPO-mediated)Controlled potential electrolysis, TEMPOTwo-electron (hydride transfer) or one-electron (radical formation) pathways acs.org

Mechanistic Insights into Radical Anion Chain, Electron Transfer, and PCET Processes

The 2-oxoindoline core is known to participate in a variety of radical reactions. dntb.gov.uaacs.org Mechanistic investigations into related systems suggest that this compound could be susceptible to single-electron transfer (SET) processes, potentially forming radical anion intermediates. The electron-withdrawing nature of the dicarboxylate groups would stabilize such a radical anion. This could be a key step in certain transformations, such as reductive couplings or cyclizations. rsc.orgrsc.org

Table 1: Potential Electron Transfer and PCET Pathways for Oxoindoline Systems

ProcessDescriptionKey IntermediatesInfluencing Factors
Single Electron Transfer (SET) Formation of a radical anion by the addition of an electron.Oxoindoline radical anionRedox potential of reactants, solvent polarity.
Proton-Coupled Electron Transfer (PCET) Concerted or stepwise transfer of a proton and an electron from the N-H bond.Radical species, cationic intermediatespH, nature of proton acceptor/donor, kinetic isotope effects.
Radical Cascade Reactions A sequence of reactions initiated by a radical species, often involving cyclization.Alkyl or aryl radicals, cyclohexadienyl radicalInitiator, substrate structure, reaction temperature. rsc.org

Rearrangement and Isomerization Reactions

The 2-oxoindoline skeleton is a core structure in many natural products and bioactive molecules, and its derivatives can undergo various rearrangement reactions. nih.gov For instance, oxidative rearrangement of 3-substituted indoles is a common method for synthesizing 2-oxoindoline scaffolds, proceeding through intermediates that could be considered products of a rearrangement. acs.org While specific rearrangements for this compound are not documented, analogous structures suggest possibilities. For example, under certain acidic conditions, 3-substituted-3-hydroxy-2-oxoindolines can undergo rearrangement. The presence of the C3-ester group in the title compound would influence the stability of potential carbocation intermediates that might be involved in such processes.

Isomerization is also a known phenomenon in related heterocyclic systems. For example, E/Z isomerization is common in 3-ylideneoxindoles, which possess an exocyclic double bond at the C3 position. mdpi.com Although this compound itself does not have such a double bond, reaction intermediates derived from it might. Tautomerism is another form of isomerization relevant to the 2-oxoindoline system, which can exist in equilibrium with its enol form, 2-hydroxyindole, though the keto form is generally more stable. nih.gov The specific substituents on the molecule can influence the position of this equilibrium.

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving this compound is crucial for predicting its reactivity and controlling reaction outcomes. Based on studies of similar molecules, several types of intermediates can be postulated. In polar, ionic reactions, enolates are common intermediates, formed by deprotonation of the C3-proton. This enolate is a key nucleophile in many C-C bond-forming reactions at the C3 position. rsc.org

In radical reactions, as discussed in section 3.4.2, radical anions or neutral radicals (e.g., at the C3 position after homolytic cleavage) are key intermediates. rsc.orgacs.org The cyclization of N-arylacrylamides to form oxindoles, for example, proceeds through a cyclohexadienyl radical intermediate which then undergoes oxidative rearomatization. rsc.org

The transition state is the highest energy point along a reaction coordinate and cannot be isolated but its structure can be inferred or calculated. wikipedia.orgyoutube.com For reactions at the C3 position, the geometry of the transition state will determine the stereochemical outcome. For instance, in a nucleophilic attack on the C3-ester group, a tetrahedral intermediate would be formed. For concerted reactions, such as a hypothetical pericyclic reaction, the transition state would involve a cyclic arrangement of atoms. According to the Hammond-Leffler postulate, the structure of the transition state will resemble the species (reactant, intermediate, or product) to which it is closest in energy. wikipedia.org Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for determining the geometry and energy of transition states in complex organic reactions. researchgate.net

Table 2: Common Intermediates in 2-Oxoindoline Chemistry

Intermediate TypeFormationSubsequent Reactivity
Enolate Deprotonation at C3Alkylation, Aldol reaction, Michael addition
Radical Anion Single electron transfer to the oxoindoline coreDimerization, reaction with electrophiles
Cyclohexadienyl Radical Intramolecular radical cyclization onto the aromatic ringOxidation to re-aromatize the ring system
Tetrahedral Intermediate Nucleophilic addition to a carbonyl group (e.g., C2-keto or C3-ester)Collapse to form substitution or addition products

Advanced Structural Elucidation and Spectroscopic Characterization of Dimethyl 2 Oxoindoline 3,6 Dicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For Dimethyl 2-Oxoindoline-3,6-dicarboxylate, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals, offering insights into the compound's connectivity and conformation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic proton at the C3 position, the N-H proton, and the two methoxy (B1213986) groups. The aromatic region would likely display signals for H4, H5, and H7. H7 and H5 would likely appear as doublets, while H4 would be a singlet or a narrow doublet depending on coupling. The C3-H proton is anticipated to be a singlet. The amide proton (N1-H) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The two methyl groups of the ester functionalities at C3 and C6 would each present as sharp singlets, integrating to three protons each.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Key expected signals include the carbonyl carbon of the oxindole (B195798) ring (C2), which is typically found significantly downfield (~170-180 ppm). The two ester carbonyl carbons (at C3 and C6 positions) would also resonate in the downfield region (~160-170 ppm). Aromatic carbons would appear in the ~110-150 ppm range, while the sp³-hybridized C3 carbon would be observed further upfield. The two methoxy carbons are expected around 50-55 ppm.

¹⁵N NMR: While less common, ¹⁵N NMR could provide useful information. A single signal for the amide nitrogen (N1) would be expected. Its chemical shift would be indicative of its chemical environment, including hybridization and participation in hydrogen bonding.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this molecule, COSY would primarily confirm correlations between vicinal protons on the aromatic ring, if any exist.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be instrumental in assigning the carbon signals for C3, C4, C5, C7, and the two methoxy groups based on their known proton shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key for establishing long-range (2-3 bond) C-H correlations, which helps piece together the molecular skeleton. Expected key correlations would include:

The C3-H proton to the C3-ester carbonyl carbon, C2, C3a, and C4.

The methoxy protons to their respective ester carbonyl carbons.

The N-H proton to C2, C7a, and C3.

Aromatic protons (H4, H5, H7) to neighboring quaternary and protonated carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be valuable for conformational analysis, for instance, by showing spatial proximity between the C3-H proton and protons on the aromatic ring or the C3-ester group.

Based on the combined data from 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The following table presents a hypothetical but representative assignment based on known chemical shift ranges for similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityKey HMBC Correlations
2 (C=O)~175--H3, H4, NH
3~55~4.5sC2, C3a, C4, C=O (ester)
3a~128--H3, H4
4~125~7.8sC2, C3, C5, C7a
5~122~7.6dC4, C6, C7
6~130--H5, H7, OCH₃
7~115~7.9dC5, C6, C7a
7a~145--H4, H7, NH
C=O (at C3)~168--H3, OCH₃
OCH₃ (at C3)~53~3.8sC=O (ester)
C=O (at C6)~166--H5, H7, OCH₃
OCH₃ (at C6)~52~3.9sC=O (ester)
NH-~10.5br sC2, C7a

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would unambiguously confirm its molecular structure. The analysis would yield precise atomic coordinates, from which all bond lengths and angles could be calculated. This data would confirm the planar nature of the oxindole core and the relative orientations of the two dimethyl carboxylate substituents. For chiral crystals, the technique could also determine the absolute stereochemistry.

The crystal packing is dictated by non-covalent intermolecular interactions. Based on the molecular structure, several key interactions would be anticipated to govern the supramolecular assembly.

Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygen of the C2-oxo group and the oxygens of the ester groups are potential acceptors. It is highly probable that the crystal structure would feature strong N-H···O=C hydrogen bonds, potentially forming chains or dimeric motifs that link adjacent molecules. nih.gov

Other Weak Interactions: Weaker C-H···O interactions, involving aromatic or methyl C-H groups as donors and carbonyl oxygens as acceptors, are also expected to contribute to the stability of the crystal lattice. mdpi.com

The analysis of these interactions provides critical insights into the solid-state stability and physical properties of the compound.

Conformational Analysis of the Solid State Structure

Detailed experimental data from single-crystal X-ray diffraction is required for a definitive conformational analysis of this compound in the solid state. Such an analysis would reveal precise bond lengths, bond angles, and torsion angles, defining the three-dimensional arrangement of the atoms. The planarity of the oxoindoline ring system, the orientation of the two dimethyl carboxylate substituents, and any intermolecular interactions such as hydrogen bonding or π-stacking would be elucidated. In the absence of specific crystallographic data for this compound, a theoretical conformational analysis based on computational modeling could provide valuable insights into the likely stable conformations.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a crucial tool for confirming the molecular formula and investigating the fragmentation behavior of this compound. The molecular formula of this compound is C₁₂H₁₁NO₅, corresponding to a molecular weight of 249.22 g/mol .

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which can be used to confirm the elemental composition.

The electron ionization (EI) mass spectrum would reveal characteristic fragmentation patterns. The fragmentation of dicarboxylic acid derivatives often involves the loss of ester groups. For this compound, expected primary fragmentation pathways could include the loss of a methoxy radical (•OCH₃) or a methoxycarbonyl radical (•COOCH₃), leading to significant fragment ions. Further fragmentation might involve the loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the oxoindoline core. A detailed analysis of the fragmentation pattern provides a structural fingerprint of the molecule.

Table 1: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Description
[M]⁺ C₁₂H₁₁NO₅⁺ 249.06 Molecular Ion
[M-OCH₃]⁺ C₁₁H₈NO₄⁺ 218.04 Loss of a methoxy radical

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands. The C=O stretching vibrations of the two ester groups and the amide carbonyl group in the oxoindoline ring are expected to appear in the region of 1680-1750 cm⁻¹. The N-H stretching vibration of the amide group would likely be observed as a broad band around 3200-3400 cm⁻¹. C-O stretching vibrations from the ester groups would be visible in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching and C=C bending vibrations from the benzene (B151609) ring portion of the oxoindoline core would also be present.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. It would be particularly useful for identifying the vibrations of the aromatic ring system.

Table 2: Predicted Infrared and Raman Spectroscopy Data for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Shift (cm⁻¹)
N-H (Amide) Stretching 3200-3400 3200-3400
C=O (Ester) Stretching 1730-1750 1730-1750
C=O (Amide) Stretching 1680-1700 1680-1700
C-O (Ester) Stretching 1000-1300 1000-1300
Aromatic C=C Stretching 1450-1600 1450-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The oxoindoline core of this compound contains a chromophore that is expected to absorb UV radiation. The absorption spectrum would likely show characteristic bands corresponding to π-π* and n-π* transitions within the aromatic and carbonyl systems. The exact position of the maximum absorption wavelength (λmax) would be influenced by the solvent polarity.

The fluorescence properties of this compound would depend on its ability to emit light after being electronically excited. Not all molecules that absorb UV-Vis light are fluorescent. If this compound is fluorescent, a fluorescence spectrum would show an emission maximum at a longer wavelength than the absorption maximum (Stokes shift). The fluorescence quantum yield and lifetime would be important parameters to characterize its emission properties. The fluorescence behavior can be sensitive to the molecular environment, including solvent and pH.

Table 3: Predicted UV-Vis and Fluorescence Spectroscopy Data for this compound

Parameter Description
λmax (Absorption) Wavelength of maximum UV-Vis absorption.
ε (Molar Absorptivity) A measure of how strongly the compound absorbs light at λmax.
λem (Emission) Wavelength of maximum fluorescence emission.
Stokes Shift The difference in wavelength between the absorption and emission maxima.
Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed.

Computational Chemistry and Theoretical Studies of Dimethyl 2 Oxoindoline 3,6 Dicarboxylate

Density Functional Theory (DFT) Calculations

No specific studies detailing the optimized geometry or the electronic structure analysis (such as HOMO-LUMO energies and molecular orbital distributions) of Dimethyl 2-Oxoindoline-3,6-dicarboxylate using DFT methods were found.

There are no published reports on the theoretical prediction of NMR chemical shifts or UV-Vis absorption spectra for this compound based on DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Investigations into the excited state properties, such as electronic transition energies and oscillator strengths, of this compound using TD-DFT have not been reported.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

A detailed analysis of electronic delocalization, charge transfer interactions, and orbital occupancies for this compound through NBO calculations is not available in the current body of scientific literature.

Self-Consistent Reaction Field (SCRF) Calculations for Solvent Effects

The influence of different solvents on the geometric and electronic properties of this compound, as would be determined by SCRF calculations, has not been a subject of published research.

Molecular Dynamics Simulations and Conformational Landscape Exploration

There is no evidence of molecular dynamics simulations having been performed to explore the conformational landscape, flexibility, or intermolecular interactions of this compound.

Reaction Mechanism Studies through Computational Approaches (e.g., Transition State Theory)

There are currently no published studies that utilize computational methods, such as Transition State Theory, to elucidate the reaction mechanisms involving this compound. Such studies would be invaluable for predicting reaction pathways, identifying transition states, and calculating activation energies, thereby providing a deeper understanding of its reactivity.

Quantum Chemical Calculations for Energetics and Stability

Similarly, there is a lack of available research detailing quantum chemical calculations to determine the energetics and stability of this compound. These calculations, often employing methods like Density Functional Theory (DFT), would provide fundamental information on the molecule's electronic structure, orbital energies (HOMO-LUMO), and thermodynamic stability. Without such data, a comprehensive understanding of its intrinsic properties is limited.

Synthetic Applications and Derivatives of Dimethyl 2 Oxoindoline 3,6 Dicarboxylate

Dimethyl 2-Oxoindoline-3,6-dicarboxylate as a Versatile Building Block

The reactivity of the 2-oxoindoline nucleus allows it to serve as a foundational component for building intricate molecular architectures. The ester functionalities on the benzene (B151609) and pyrrolone rings of this compound can be manipulated or used to influence the reactivity of the core structure, making it a highly adaptable precursor in multistep syntheses.

The 2-oxoindoline framework is a key constituent in numerous natural products and synthetically important molecules. nih.gov Its derivatives are widely used to construct complex heterocyclic systems. For example, the pyrrolo[2,1-a]isoquinoline scaffold, found in lamellarin alkaloids isolated from marine organisms, can be synthesized using strategies that may involve 2-oxoindoline-type precursors. nih.gov The general approach often involves the construction of the central pyrrole ring through annulation strategies, which can be adapted from methodologies developed for functionalized oxindoles. nih.gov The inherent reactivity of the oxindole (B195798) core facilitates its use in cycloaddition reactions to build fused and spirocyclic systems, demonstrating its utility as a versatile precursor for diverse and complex heterocyclic structures.

Indole (B1671886) alkaloids are a large class of naturally occurring compounds characterized by a bicyclic structure where a benzene ring is fused to a five-membered pyrrole ring containing a nitrogen atom. nih.gov Many of these compounds exhibit significant pharmacological activity. nih.gov Oxindoles, such as this compound, are direct precursors to the corresponding indoline (B122111) and indole structures.

The reduction of the C2-carbonyl group in the oxindole ring is a common strategy to access indolines. researchgate.net Various reducing agents can be employed for this transformation, with the choice of reagent often influencing the final product. For instance, reagents like lithium aluminum hydride (LAH) or borane complexes have been successfully used to reduce oxindoles to indolines or indoles, respectively. researchgate.net This conversion is a critical step in the total synthesis of many indole alkaloids, where the oxindole scaffold provides a convenient and controllable entry point to the core structure of the target molecule. researchgate.net

Precursor TypeTarget ScaffoldKey TransformationRef.
2-Oxoindoline DerivativesIndoline AlkaloidsReduction of C2-carbonyl researchgate.net
2-Oxoindoline DerivativesIndole AlkaloidsReduction/Elimination researchgate.net
Functionalized OxindolesPyrrolo[2,1-a]isoquinolinesAnnulation/Cyclization nih.gov

Synthesis of Spiro-Oxoindoline Derivatives

Spiro-oxoindolines are a prominent class of compounds in drug discovery, characterized by a spirocyclic center at the C3 position of the oxindole ring. nih.gov The synthesis of these complex three-dimensional structures from 2-oxoindoline derivatives is an active area of research, with a strong focus on controlling the stereochemistry of the newly formed chiral centers. nih.gov

The synthesis of spiroisoxazolidines and related fused systems often involves 1,3-dipolar cycloaddition reactions. mdpi.commdpi.com In this approach, an exocyclic double bond at the C3 position of the 2-oxoindoline core acts as a dipolarophile, reacting with a nitrile oxide generated in situ. This reaction constructs the five-membered isoxazoline or isoxazolidine (B1194047) ring directly onto the oxindole scaffold, creating the spirocyclic junction. mdpi.comnih.gov This method is highly efficient for generating molecular complexity in a single step. Derivatives of 2-oxoindoline can be converted into α,β-unsaturated compounds through Knoevenagel condensation, which then serve as key reagents for cycloaddition reactions to form spiro-heterocycles. nih.gov

Achieving control over the stereochemical outcome is a significant challenge in the synthesis of spiro-oxoindolines, which often contain multiple stereocenters. nih.gov Both organocatalysis and metal-based catalysis have been employed to achieve high levels of diastereoselectivity and enantioselectivity. nih.govresearchgate.net

For instance, the asymmetric synthesis of chiral spiro[pyrrolidin-3,2'-oxindole] derivatives has been accomplished through an organocatalytic Michael/cyclization cascade reaction. nih.gov Using a cinchonidine-based thiourea catalyst, 3-aminooxindoles react with 2-enoylpyridines to yield products with excellent stereoselectivities. nih.gov Similarly, chiral magnesium-complex catalysts have been utilized in the synthesis of spiro-pyrazoline-oxindoles, affording high diastereoselectivity and enantioselectivity. researchgate.net These methods highlight the importance of catalyst design in directing the stereochemical course of the reaction to produce specific isomers of biologically relevant spiro-compounds. nih.gov

Catalyst TypeReactionTarget Spiro-CompoundStereoselectivityRef.
Cinchonidine-based thioureaMichael/cyclization cascadeSpiro[pyrrolidin-3,2'-oxindole]High diastereo- and enantioselectivity nih.gov
Chiral Mg-complexCycloadditionSpiro-pyrazoline-oxindolesHigh diastereo- and enantioselectivity researchgate.net

Development of Organophosphorus Derivatives from 2-Oxoindolines

The integration of a phosphorus moiety into the 2-oxoindoline scaffold can lead to novel compounds with potentially interesting chemical and biological properties. nih.gov The synthesis of such organophosphorus derivatives often utilizes the reactivity of 2-oxoindolin-3-ylidene intermediates.

An efficient method involves a one-pot reaction between 2-oxoindoline-3-ylidene derivatives, acetylenic esters (like dimethyl acetylenedicarboxylate), and a phosphorus nucleophile such as triphenylphosphine or triphenyl phosphite. nih.gov This reaction proceeds under mild conditions to produce functionalized 2-oxoindoline-3-ylidenes containing phosphorus ylides or phosphonate esters. nih.gov The 2-oxoindolin-3-ylidene precursors are typically generated via a Knoevenagel condensation of a 2-oxoindoline (isatin) with an active methylene compound. nih.gov This synthetic strategy provides a straightforward route to novel organophosphorus compounds that merge the privileged 2-oxoindoline core with a phosphorus-containing functional group. nih.gov

Functionalization at Various Positions of the Indoline Ring to Yield Novel Derivatives

The this compound core structure presents several key positions for chemical modification, allowing for the systematic synthesis of a library of novel derivatives. The primary sites for functionalization include the nitrogen atom of the lactam, the C3-position adjacent to the carbonyl group, and the aromatic benzene ring.

N-Functionalization: The nitrogen atom (N1) of the oxindole ring is a common site for introducing a variety of substituents. Alkylation or acylation at this position can be readily achieved using appropriate electrophiles in the presence of a base. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its solubility, stability, and intermolecular interactions.

C3-Functionalization: The C3 position is activated by the adjacent carbonyl group and the ester, making it susceptible to a range of chemical transformations. This position can be functionalized through reactions such as alkylation, aldol (B89426) condensation, and Michael additions. For instance, condensation reactions with various aldehydes and ketones can introduce new carbon-carbon bonds, leading to the formation of 3-substituted-ylidene-2-oxoindoline derivatives. These reactions expand the structural diversity and offer pathways to complex spirocyclic systems, which are valuable frameworks in medicinal chemistry. rsc.org

Aromatic Ring Substitution: The benzene portion of the indoline ring can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and Friedel-Crafts reactions can introduce functional groups at the C4, C5, and C7 positions, provided that appropriate directing groups and reaction conditions are employed. These modifications directly influence the electronic properties of the aromatic system, which can be crucial for tuning the optical and electronic behavior of the resulting derivatives.

Design and Synthesis of Novel this compound Derivates with Tunable Properties

The strategic functionalization of the this compound core allows for the rational design of new molecules with specific, tunable properties. By carefully selecting substituents, chemists can modulate characteristics such as light absorption, fluorescence, and electronic conductivity. rsc.orgresearchgate.net

The oxindole core is an integral part of many dye molecules, and its derivatives are known to exhibit interesting photophysical properties. The introduction of electron-donating or electron-withdrawing groups onto the aromatic ring can systematically shift the absorption and emission spectra of the compounds. researchgate.net This principle is central to the design of novel dyes and fluorescent probes. For example, coupling with electron-rich indole moieties can lead to compounds with broad absorption due to intramolecular charge transfer interactions. researchgate.net

The design of these derivatives is often guided by computational modeling, such as docking and molecular dynamics, which can predict the binding affinity of molecules to biological targets like enzymes. nih.gov This approach is particularly relevant in drug discovery, where isatin and oxindole derivatives are recognized as privileged structures for developing enzyme inhibitors. nih.gov

The following table summarizes how functionalization at different positions can be used to tune molecular properties:

Position of FunctionalizationType of Substituent/ReactionResulting Derivative ClassTunable Property
N1 (Nitrogen) Alkylation, AcylationN-Alkyl/Aryl-2-oxoindolinesSolubility, Steric Hindrance, Crystal Packing
C3 (Methylene) Knoevenagel Condensation3-Ylidene-2-oxoindolinesElectronic Absorption (Color), Geometric Isomerism
C3 (Methylene) Cycloaddition ReactionsSpiro-oxindoles3D Structure, Chiral Properties, Biological Activity
C5, C7 (Aromatic Ring) Electrophilic SubstitutionSubstituted 2-oxoindolinesPhotophysical Properties (Fluorescence), Redox Potential

Potential Applications in Materials Science through Building Block Design

The inherent functionality of this compound makes it an attractive building block for the synthesis of advanced materials. The two carboxylic ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can serve as a versatile linker or monomer in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netgoogle.com

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The geometry and functionality of the organic linker are critical in determining the structure and properties of the resulting framework. The rigid, functionalizable core of the 2-oxoindoline-3,6-dicarboxylate linker could lead to MOFs with unique topologies and potential applications in gas storage, separation, and catalysis.

Furthermore, the tunable electronic and photophysical properties of oxindole derivatives make them promising candidates for organic electronic materials. rsc.org Derivatives designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels could be incorporated into organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. researchgate.net The ability to functionalize the core structure allows for fine-tuning of these energy levels to optimize device performance.

The following table outlines potential material science applications for derivatives of this compound:

Derivative TypeMaterial ClassPotential Application
2-Oxoindoline-3,6-dicarboxylic acidMetal-Organic Frameworks (MOFs)Gas Storage, Catalysis, Chemical Sensing
3-Ylidene-2-oxoindoline derivativesOrganic DyesDye-Sensitized Solar Cells (DSSCs), Organic Electronics
Spiro-oxindole polymersFunctional PolymersChiral Separation Media, Smart Materials
N-functionalized oxindole derivativesSupramolecular AssembliesHost-Guest Chemistry, Molecular Switches

Future Directions and Emerging Research Avenues for Dimethyl 2 Oxoindoline 3,6 Dicarboxylate Research

Exploration of Novel and Efficient Synthetic Pathways

The development of new synthetic routes for 2-oxoindoles is crucial for accessing structural diversity and improving efficiency. nih.gov While traditional methods exist, emerging research focuses on one-pot procedures and metal-free catalysis to enhance sustainability and yield.

Key areas of future exploration include:

Pseudo Three-Component Reactions: Inspired by the synthesis of quinoline-2,4-dicarboxylates from aryl amines and acetylenedicarboxylates, similar metal-free, one-pot strategies could be developed. rsc.org These methods, which form multiple C-C and C-N bonds in a single operation, could provide rapid access to the dicarboxylate-substituted oxindole (B195798) core.

Intramolecular Cyclization Strategies: Novel methods for synthesizing 1-alkoxyindoles involve a sequence of nitro reduction and intramolecular condensation. mdpi.com Adapting such intramolecular cyclization pathways, potentially starting from appropriately substituted nitro-aromatics, could offer an efficient and direct route to the target molecule.

Oxidative Dearomatization: The direct oxidation of indole (B1671886) precursors represents a powerful and atom-economical approach. RuCl₃-catalyzed oxidative dearomatization of N-Boc indoles has been shown to produce indolin-3-ones. organic-chemistry.org Investigating similar catalytic systems for the conversion of 3,6-dicarboxylate indole precursors could yield a highly efficient pathway.

Development of Advanced Catalytic Systems for Stereoselective Synthesis

The C3 position of the oxindole ring is a common stereocenter, and its absolute configuration significantly influences biological activity. nih.gov Consequently, the development of stereoselective methods for functionalizing this position is a primary research goal. Future efforts will likely focus on creating quaternary stereocenters, as found in many complex natural products.

Table 1: Advanced Catalytic Systems for Asymmetric Synthesis of Oxindole Derivatives
Catalytic SystemReaction TypeKey FeaturesPotential Application
Chiral Quaternary Ammonium Salts (Cinchona Alkaloids)Phase-Transfer Catalyzed SN2 AlkylationOperates under base-free, neutral conditions; creates quaternary stereocenters with high enantiocontrol (up to 90% ee). nih.govEnantioselective alkylation at the C3 position of the oxindole core.
Palladium / (S)-tBu-PHOX ComplexesEnantioselective AllylationEffective for synthesizing 3,3-disubstituted fluorooxindoles with vicinal chiral centers. nih.govIntroduction of chiral allyl groups to the C3 position.
Titanium(IV) ChlorideRegio- and Stereoselective CyclizationProduces spiro[3,3′-oxindoleoxazolines] with excellent diastereoselectivity (dr >99:1). acs.orgDiastereoselective synthesis of complex spiro-oxindole derivatives.
Copper/Silver Dual CatalysisCascade Mannich/5-endo-dig CyclizationEnables the synthesis of spiro-cyclopentene-oxindoles with three adjacent quaternary centers and high diastereoselectivity (>19:1 dr). acs.orgConstruction of complex polycyclic systems with multiple stereocenters.

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control of reaction parameters, and scalability. nih.govresearchgate.net The integration of these technologies is a promising avenue for the synthesis of Dimethyl 2-Oxoindoline-3,6-dicarboxylate and its derivatives.

Future research directions include:

Heterogeneous Catalysis in Flow: The use of polymer-supported catalysts, such as a supported N-heterocyclic carbene palladium complex, allows for the continuous synthesis of oxindoles via C(sp³)–H activation. acs.org This approach minimizes waste and allows for catalyst recycling, making the process more sustainable and cost-effective.

Multi-step Sequential Flow Processes: Complex molecules can be assembled in continuous, multi-step sequences without isolating intermediates. uc.pt A flow process for the target compound could involve an initial reaction to form a key intermediate, followed by in-line cyclization in a heated reactor coil to yield the final oxindole product. acs.org

Automated Reaction Optimization: Combining flow reactors with real-time analytical techniques and machine learning algorithms can enable automated optimization of reaction conditions (e.g., temperature, residence time, stoichiometry), accelerating the discovery of ideal synthetic protocols.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient transformations. Future research will leverage a combination of experimental and computational techniques to elucidate the intricate pathways involved in the synthesis and functionalization of the 2-oxoindoline core.

Areas for investigation include:

Identifying Key Intermediates: In complex cascade reactions, such as the dual Cu/Ag-catalyzed synthesis of spiro-cyclopentene-oxindoles, identifying the roles of each catalyst and the structure of key intermediates is vital for controlling selectivity. acs.org

Computational Modeling of Transition States: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model transition states and reaction energy profiles. This approach was used to understand the interaction of diaminoimidazoles with dimethyl acetylenedicarboxylate, a related transformation. mdpi.com Such studies can predict the most favorable reaction pathways and explain observed regioselectivity and stereoselectivity.

Radical-Mediated Pathways: The use of radical initiators like potassium persulfate under microwave irradiation can lead to rapid oxindole formation. researchgate.net A deeper mechanistic investigation into these radical pathways could unlock novel C-H functionalization strategies for the oxindole scaffold.

Application in Chemical Biology Tool and Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. mskcc.org The 2-oxoindoline scaffold is a privileged structure in drug discovery and is an ideal starting point for the development of such tools. rsc.org

Future opportunities include:

Activity-Based Probes (ABPs): Derivatives of this compound could be functionalized with a reactive warhead, a photoaffinity tag (like a diazirine), and a bioorthogonal handle (like an alkyne). mdpi.com Such probes could be used to label and identify specific protein targets in their native cellular environment.

Fluorescent Probes: By attaching a fluorophore to the oxindole core, researchers can create probes for cellular imaging applications, allowing for the visualization of biological processes or the localization of specific targets within cells.

Bioactive Scaffolds: The core structure can serve as a template for creating libraries of compounds to screen for biological activity. Diazo-containing natural products like azaserine (B1665924) have shown antibiotic properties by inhibiting specific enzymes. nih.gov The introduction of unique functional groups onto the oxindole scaffold could lead to the discovery of novel enzyme inhibitors or modulators of protein-protein interactions.

Advanced Computational Modeling for Rational Design of New Derivatives

Computational chemistry is an indispensable tool for modern drug discovery and materials science, enabling the rational design of molecules with desired properties and reducing the need for extensive empirical screening. wiley.com

Table 2: Computational Approaches for the Rational Design of Oxindole Derivatives
Computational MethodObjectiveExample Application
3D-Quantitative Structure-Activity Relationship (3D-QSAR)To understand the relationship between molecular structure and biological activity and to predict the activity of new compounds. scielo.org.mxDeveloping models to predict the tubulin inhibition activity of novel 2-oxoquinoline derivatives. scielo.org.mx
Molecular DockingTo predict the binding mode and affinity of a ligand to a protein target. researchgate.netIdentifying potential binding interactions of novel isoxazolidine (B1194047) derivatives with the EGFR receptor. researchgate.net
Molecular Dynamics (MD) SimulationTo simulate the dynamic behavior of a ligand-protein complex over time to assess its stability. researchgate.netConfirming the stability of the binding pose of a lead compound within the active site of a target protein. researchgate.net
Density Functional Theory (DFT)To study the electronic structure of molecules and predict reaction outcomes and mechanisms. researchgate.netInvestigating the electronic flux and zwitterionic nature of reactants in cycloaddition reactions to predict reactivity. researchgate.net

By leveraging these computational tools, researchers can design novel derivatives of this compound with tailored electronic, steric, and pharmacokinetic properties for applications ranging from targeted therapeutics to advanced organic materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dimethyl 2-Oxoindoline-3,6-dicarboxylate, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving substituted indole precursors and dimethyl acetylenedicarboxylate derivatives. Key steps include:

  • Step 1 : Utilize Huisgen 1,3-dipolar cycloaddition or Michael addition to form the oxoindoline core .
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) to minimize side products. For example, polar aprotic solvents like DMF enhance reaction efficiency.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra for carbonyl peaks (δ ~170-175 ppm for ester groups) and aromatic protons (δ ~6.5-8.5 ppm) to confirm substitution patterns.
  • Infrared Spectroscopy (IR) : Identify ester C=O stretches (~1740 cm1^{-1}) and amide/keto C=O (~1680 cm1^{-1}) to distinguish functional groups.
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion ([M+H]+^+) and fragmentation patterns for structural validation.
  • Cross-validate data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry tools predict reaction pathways and optimize experimental conditions for this compound synthesis?

  • Methodological Answer :

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT, Gaussian) to model transition states and identify energetically favorable pathways. For example, simulate the activation energy of cycloaddition steps to prioritize feasible routes .
  • Machine Learning (ML) : Train ML models on historical reaction data to predict optimal solvent/catalyst combinations. Tools like Chemoton or AutoLab integrate experimental feedback loops for iterative optimization .
  • Software Integration : Use COMSOL Multiphysics for reaction dynamics simulations, coupling mass transport and kinetic models to scale up synthesis .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

  • Methodological Answer :

  • Hypothesis Testing : Formulate competing structural hypotheses (e.g., tautomeric forms, stereoisomers) and validate via:
  • X-ray Crystallography : Resolve absolute configuration and hydrogen bonding networks.
  • Dynamic NMR : Detect rotational barriers or tautomerization in solution (e.g., variable-temperature 1H^1H NMR).
  • Data Reconciliation : Apply Bayesian statistical analysis to weigh conflicting evidence (e.g., mismatched 13C^{13}C shifts vs. DFT predictions) and assign confidence intervals .

Q. What factorial design strategies are effective for optimizing reaction yields and minimizing byproducts in multi-step syntheses?

  • Methodological Answer :

  • 2k^k Factorial Design : Screen variables (temperature, catalyst loading, stoichiometry) in a reduced experimental set. For example, a 23^3 design (8 experiments) identifies interactions between solvent polarity and reaction time .
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., curvature in yield vs. pH) to pinpoint optimal conditions.
  • Robustness Testing : Use Taguchi methods to assess parameter sensitivity and ensure reproducibility under minor deviations .

Q. How can researchers leverage hybrid experimental-computational workflows to accelerate discovery of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Virtual Screening : Dock this compound derivatives into target protein structures (e.g., kinases) using AutoDock Vina. Prioritize candidates with favorable binding energies (< -8 kcal/mol).
  • SAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups at position 6) with bioassay data to guide synthetic priorities.
  • High-Throughput Experimentation (HTE) : Automate parallel synthesis in microreactors, integrating real-time LC-MS monitoring for rapid iteration .

Data Management and Validation

Q. What protocols ensure data integrity and reproducibility in studies involving this compound?

  • Methodological Answer :

  • FAIR Principles : Adhere to Findable, Accessible, Interoperable, and Reusable data standards. Use electronic lab notebooks (ELNs) like LabArchives for traceability.
  • Cross-Validation : Replicate key experiments across independent labs with standardized protocols (e.g., IUPAC guidelines for NMR calibration).
  • Open-Source Tools : Share raw spectra and crystallographic data via platforms like Zenodo or ChemRxiv, enabling peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.